PTP1B Allosteric Fragment Hit: Exclusive Crystallographic Validation Among N-Benzyl-N'-methyl Thioureas
1-Benzyl-3-methyl-1-(pyridin-3-ylmethyl)thiourea is one of only 65 fragment hits validated by X-ray crystallography in a large-scale PanDDA reanalysis of PTP1B, an 'undruggable' diabetes and cancer target [1]. The compound co-crystallized with PTP1B at 1.76 Å resolution (PDB 7GSZ and 7GT0), confirming occupancy of an allosteric pocket [2]. In contrast, neither N-benzyl-N'-(2-pyridinylmethyl)thiourea (CAS 51623-96-2) nor N-benzyl-N'-(4-pyridinylmethyl)thiourea (CAS 481690-22-6) appear in the 65 fragment hits reported in the same study, indicating that the 3-pyridylmethyl geometry and/or the N-methyl group are critical for allosteric site recognition [3].
| Evidence Dimension | PTP1B allosteric binding (X-ray crystallographic fragment screening) |
|---|---|
| Target Compound Data | Co-crystal structure solved: PDB 7GSZ (1.76 Å) and 7GT0; fragment hit confirmed by PanDDA computational reanalysis |
| Comparator Or Baseline | N-benzyl-N'-(2-pyridinylmethyl)thiourea (CAS 51623-96-2): Not identified as a PTP1B hit in the same screen. N-benzyl-N'-(4-pyridinylmethyl)thiourea (CAS 481690-22-6): Not identified as a PTP1B hit in the same screen. |
| Quantified Difference | Target compound: confirmed hit (PDB-deposited). Comparators: 0 PDB depositions from the same fragment screen. |
| Conditions | PanDDA computational reanalysis of 1966 crystallographic datasets spanning 1627 unique fragments; PTP1B (Homo sapiens) expressed and purified for X-ray crystallography. |
Why This Matters
Only the target compound provides an experimentally validated, atomically resolved binding mode for structure-based drug design; procurement of non-validated analogs risks pursuing false-negative scaffolds.
- [1] Mehlman, T.S., Ginn, H.M., Keedy, D.A. et al. (2024). An expanded trove of fragment-bound structures for the allosteric enzyme PTP1B from computational reanalysis of large-scale crystallographic data. Structure, 32(8), 1231–1238.e4. View Source
- [2] RCSB PDB. 7GT0: PanDDA Analysis group deposition – Crystal structure of PTP1B in complex with FMOMB000275a. View Source
- [3] Mehlman, T.S. et al. (2024). Table S1 (complete list of 65 fragment hits). Structure, 32(8). (Absence of 2-pyridylmethyl and 4-pyridylmethyl N-benzyl thiourea analogs from the hit list.) View Source
